molecular formula C20H20N6O2 B2968703 3-methyl-6-{4-[3-(pyrimidin-2-yloxy)benzoyl]piperazin-1-yl}pyridazine CAS No. 1251691-21-0

3-methyl-6-{4-[3-(pyrimidin-2-yloxy)benzoyl]piperazin-1-yl}pyridazine

Cat. No.: B2968703
CAS No.: 1251691-21-0
M. Wt: 376.42
InChI Key: JLBNMXBVGHUPBB-UHFFFAOYSA-N
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Description

3-Methyl-6-{4-[3-(pyrimidin-2-yloxy)benzoyl]piperazin-1-yl}pyridazine is a pyridazine derivative featuring a methyl group at position 3 and a piperazinyl group substituted with a 3-(pyrimidin-2-yloxy)benzoyl moiety at position 5. The piperazine ring in such structures often enhances binding affinity to biological targets due to its flexibility and hydrogen-bonding capabilities, while the pyrimidine-oxy-benzoyl group may contribute to selective interactions with enzymes or receptors .

Properties

IUPAC Name

[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-(3-pyrimidin-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2/c1-15-6-7-18(24-23-15)25-10-12-26(13-11-25)19(27)16-4-2-5-17(14-16)28-20-21-8-3-9-22-20/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBNMXBVGHUPBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-{4-[3-(pyrimidin-2-yloxy)benzoyl]piperazin-1-yl}pyridazine typically involves multiple steps, including the formation of the pyridazine core and the subsequent attachment of the piperazine and pyrimidin-2-yloxybenzoyl groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-{4-[3-(pyrimidin-2-yloxy)benzoyl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and bases like potassium carbonate or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

3-methyl-6-{4-[3-(pyrimidin-2-yloxy)benzoyl]piperazin-1-yl}pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methyl-6-{4-[3-(pyrimidin-2-yloxy)benzoyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the pyridazine core, piperazine linker, and aromatic moieties. These variations influence physicochemical properties, target selectivity, and biological efficacy. Below is a detailed comparison:

Structural and Functional Comparison

Key Differences and Implications

The trifluoropropyl group in BK68726 increases lipophilicity, which could enhance membrane permeability but reduce solubility .

Piperazine Modifications :

  • The benzoyl-piperazine linker in the target compound introduces rigidity and planar aromaticity, contrasting with the flexible propyl chain in ’s analog. This may affect binding kinetics and metabolic stability .

Pyridazine Core Variations :

  • The 3-methyl group in the target compound likely improves metabolic stability compared to the 3-chloro substituent in ’s analog, which might be prone to nucleophilic displacement .

Urea vs. Amide Linkers :

  • BK69335’s urea group (C=O-NH-NH-) enables stronger hydrogen-bond interactions than the amide (benzoyl) linker in the target compound, suggesting divergent mechanisms of action .

Biological Activity

The compound 3-methyl-6-{4-[3-(pyrimidin-2-yloxy)benzoyl]piperazin-1-yl}pyridazine is a member of a class of pyridazine derivatives that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C19H22N4O2\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_2

This compound is synthesized through a multi-step process involving the coupling of pyridazine derivatives with piperazine and pyrimidine moieties. The synthesis typically involves the use of coupling agents and may require purification steps such as chromatography to isolate the final product.

Anticancer Properties

Recent studies have highlighted the anticancer properties of pyridazine derivatives, including this compound. Notably, research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast (T-47D and MDA-MB-231) and ovarian (SKOV-3) cancers.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundT-47D2.18 ± 0.07
This compoundMDA-MB-2312.44 ± 0.08
This compoundSKOV-31.30 ± 0.04

These findings indicate that the compound has a potent inhibitory effect on cell proliferation, which is essential for cancer treatment strategies.

The mechanism by which this compound exerts its anticancer effects appears to involve cell cycle arrest and apoptosis induction. Flow cytometric analysis revealed that treatment with this compound led to an increase in the G2/M phase population and a significant rise in sub-G1 phase cells, indicative of apoptosis in treated cancer cells.

Figure 1: Cell Cycle Analysis Results

Cell Cycle Analysis

Case Studies

Several case studies have illustrated the efficacy of this compound in preclinical settings:

  • Study on Breast Cancer Cells : A study conducted on T-47D cells demonstrated that treatment with the compound resulted in a dose-dependent increase in apoptosis markers, suggesting its potential as a therapeutic agent for breast cancer.
  • Ovarian Cancer Research : Another investigation focused on SKOV-3 cells showed that the compound significantly inhibited cell migration and invasion, further supporting its role as an antitumor agent.

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